Cinnzeylanol

Descripción

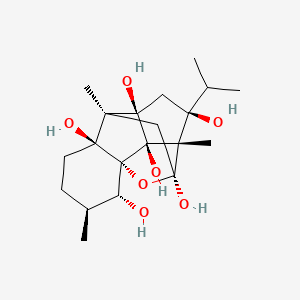

Structure

2D Structure

Propiedades

IUPAC Name |

3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHZPQAYPSOHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnzeylanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62394-04-1 | |

| Record name | Cinnzeylanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 279 °C | |

| Record name | Cinnzeylanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinnzeylanol: A Technical Guide to its Discovery, Isolation, and Characterization from Cinnamomum zeylanicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cinnzeylanol, a polyhydroxylated pentacyclic diterpene discovered in the bark of the Ceylon cinnamon tree, Cinnamomum zeylanicum. The document details the initial discovery and subsequent isolation protocols, offering a step-by-step methodology for its extraction and purification. Furthermore, it consolidates the available quantitative data on the biological activity of this compound, with a particular focus on its demonstrated insecticidal properties. This guide also explores the current understanding of its mechanism of action and provides visualizations of the experimental workflow for its isolation and a hypothetical signaling pathway for its insecticidal effects. The information is presented to aid researchers and professionals in the fields of natural product chemistry, entomology, and drug development in their understanding and potential application of this bioactive compound.

Introduction

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a spice with a long history of use in traditional medicine and culinary applications. Beyond its characteristic aroma and flavor, the bark of this plant is a rich source of a diverse array of bioactive compounds. Among these are the diterpenes this compound and its acetylated form, Cinnzeylanine.[1] First isolated from the bark of Cinnamomum zeylanicum, these compounds have garnered scientific interest due to their notable biological activities.[1] This guide focuses on this compound, providing a detailed account of its discovery, a replicable protocol for its isolation, and a summary of its known biological effects.

Discovery and Initial Characterization

This compound, along with Cinnzeylanine, was first isolated from the bark of Cinnamomum zeylanicum during a screening for insect-growth regulators from medicinal plants.[1] The structures of these complex polyhydroxylated pentacyclic diterpenes were determined through X-ray crystal analysis.[1]

Initial characterization of this compound was performed using various spectroscopic techniques, which are summarized in the table below.

| Property | Description |

| Molecular Formula | C₂₀H₃₂O₇ |

| Appearance | Crystalline solid |

| Spectroscopic Data | The infrared (IR) spectrum of this compound indicates the absence of a carbonyl function. The proton magnetic resonance (PMR) spectrum in pyridine-d₅ shows a signal for a methine proton bearing an oxygen function shifted to 3.76 (d, J= 10.0). |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound from the powdered bark of Cinnamomum zeylanicum is based on the originally published method.[1] While the precise yield of this compound from this process is not explicitly documented in the available literature, this protocol provides a robust framework for its extraction and purification.

Extraction

-

Initial Extraction: Powdered bark of Cinnamomum zeylanicum is extracted with 80% aqueous acetone.

-

Concentration: The resulting extract is concentrated to remove the acetone.

-

Acidification and Initial Partitioning: The residual aqueous solution is acidified to pH 2 and subsequently washed with benzene to remove nonpolar constituents.

-

Ethyl Acetate Extraction: The acidified aqueous layer is then extracted with ethyl acetate.

-

Bicarbonate Wash: The ethyl acetate layer is washed with a saturated sodium bicarbonate solution to remove acidic compounds.

-

Evaporation: The washed ethyl acetate layer is evaporated to yield a residual oil containing a mixture of compounds, including this compound and Cinnzeylanine.

Chromatographic Separation

-

Silicic Acid Column Chromatography: The residual oil is subjected to silicic acid column chromatography.

-

Elution: The column is eluted with a benzene-ethyl acetate mixture. Cinnzeylanine is eluted with 60% benzene in ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): The mother liquor remaining after the crystallization of Cinnzeylanine is further purified using preparative silicic acid TLC.

-

Final Isolation of this compound: The TLC plate is developed using an ethyl acetate-benzene (3:1) solvent system to yield crystalline this compound.

Biological Activity: Insecticidal Effects

The primary biological activity reported for this compound is its insecticidal effect, particularly against the larvae of the silkworm, Bombyx mori.[1]

| Parameter | Concentration | Effect |

| Larval Mortality | 16 ppm | Kills larvae of Bombyx mori when administered orally with an artificial diet. |

| Inhibition of Ecdysis | 2 - 4 ppm | Inhibits larval ecdysis in Bombyx mori. |

Table 2: Insecticidal Activity of this compound against Bombyx mori Larvae.[1]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound have not yet been fully elucidated in the scientific literature. However, its observed biological effect of inhibiting larval ecdysis suggests a potential interaction with the hormonal regulation of insect development, particularly the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis. Disruption of this pathway can lead to developmental arrest and mortality.

Further research, including molecular docking studies and in-vitro and in-vivo assays, is required to confirm the specific molecular targets of this compound and to delineate the signaling cascade it affects.

Conclusion and Future Directions

This compound, a diterpene isolated from Cinnamomum zeylanicum, demonstrates significant insecticidal activity. This technical guide has provided a detailed protocol for its isolation and a summary of its known biological effects. The lack of comprehensive data on its yield and specific molecular targets highlights critical areas for future research. Elucidating the precise mechanism of action of this compound could pave the way for the development of novel, nature-derived insecticides. Further studies should focus on optimizing the isolation protocol to improve yield, conducting detailed dose-response studies on a wider range of insect pests, and investigating its interaction with key insect signaling pathways. Such research will be invaluable for harnessing the full potential of this compound in agricultural and public health applications.

References

Cinnzeylanol: A Technical Guide to Its Natural Sources, Botanical Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol is a cassane-type diterpenoid that has been isolated from Cinnamomum zeylanicum, commonly known as Ceylon cinnamon.[1] Diterpenoids are a class of natural products with diverse chemical structures and significant biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources, botanical distribution, and analytical methodologies related to this compound, intended to support research and development efforts. While this compound has been identified as a constituent of Cinnamomum zeylanicum, precise quantitative data regarding its concentration in various parts of the plant and across different geographical locations remain limited in publicly available scientific literature.

Botanical Distribution and Natural Sources

This compound is primarily sourced from the bark and leaves of the Ceylon cinnamon tree, Cinnamomum zeylanicum (synonym Cinnamomum verum).[1] This species is indigenous to Sri Lanka, which remains the world's primary producer of true cinnamon. Beyond Sri Lanka, Cinnamomum zeylanicum is also cultivated in other tropical regions, including Southern India, Madagascar, and Tanzania. The distribution of this compound within the plant and potential variations in its concentration based on geographical origin, age of the plant, and cultivation practices have not been extensively documented.

Table 1: Natural Source and Botanical Distribution of this compound

| Parameter | Description |

| Primary Natural Source | Cinnamomum zeylanicum (Ceylon Cinnamon)[1] |

| Plant Parts Containing this compound | Bark, Leaves[1] |

| Primary Geographical Distribution | Sri Lanka |

| Regions of Cultivation | Southern India, Madagascar, Tanzania |

| Quantitative Data | Specific concentration of this compound in different plant tissues is not well-documented in available literature. |

Experimental Protocols

Sample Preparation

-

Grinding: Obtain dried bark of Cinnamomum zeylanicum. Grind the bark into a fine powder using a laboratory mill.

-

Extraction:

-

Weigh approximately 10 g of the powdered bark.

-

Perform a Soxhlet extraction with methanol for 8 hours. Alternatively, macerate the powder in methanol (1:10 w/v) for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Fractionation of Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to dryness. Diterpenoids are typically expected to be present in the less polar fractions (n-hexane and chloroform).

-

Isolation by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Procedure:

-

Dissolve the n-hexane or chloroform fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the packed silica gel column.

-

Elute the column with the gradient mobile phase and collect fractions of 20-30 mL.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing compounds with similar TLC profiles.

-

Further purify the pooled fractions using preparative TLC or a second column chromatography step to isolate pure this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a known amount of the isolated compound or the enriched fraction and dissolve it in methanol.

-

Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Monitor the elution at a suitable wavelength (to be determined by UV scan of the pure compound).

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Structural Elucidation

The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Signaling Pathways and Experimental Workflows

Hypothetical Biosynthetic Pathway of this compound

This compound is a cassane-type diterpenoid. While its specific biosynthetic pathway has not been fully elucidated, it is hypothesized to follow the general pathway for the biosynthesis of labdane-related diterpenoids, from which cassanes are derived. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Cinnzeylanol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a complex pentacyclic diterpenoid isolated from the bark of Cinnamomum zeylanicum, has garnered significant interest for its potential pharmacological activities. Despite its intricate structure and biological relevance, the biosynthetic pathway leading to this compound in plants remains largely unelucidated. This technical guide synthesizes the current understanding of diterpene biosynthesis to propose a putative pathway for this compound. It provides a comprehensive overview of the precursor synthesis, the likely enzymatic steps involving diterpene synthases and cytochrome P450 monooxygenases, and detailed experimental protocols for researchers aiming to unravel this uncharted metabolic route. This document serves as a foundational resource for stimulating further research into the biosynthesis of this promising natural product, with the ultimate goal of enabling its biotechnological production and supporting drug development efforts.

Introduction

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of a diverse array of secondary metabolites, including the well-known phenylpropanoids that contribute to its characteristic aroma and flavor. Beyond these, the plant produces a variety of terpenoids, among which is the structurally unique pentacyclic diterpene, this compound.[1] Diterpenes (C20) are a large and diverse class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The complex architecture of this compound suggests a fascinating and intricate biosynthetic pathway, the understanding of which is paramount for its sustainable production and for harnessing its full therapeutic potential.

This whitepaper presents a putative biosynthetic pathway for this compound, constructed from the established principles of terpenoid metabolism in plants. It details the upstream pathways providing the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and postulates the subsequent cyclization and oxidation steps that likely lead to the final molecule. Furthermore, this guide provides detailed experimental workflows and methodologies to empower researchers to identify and characterize the specific enzymes involved in this pathway.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all diterpenes, is proposed to occur in three main stages:

-

Upstream Pathway: Synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), via the methylerythritol phosphate (MEP) and/or the mevalonate (MVA) pathways.

-

Cyclization: Conversion of the linear GGPP into a complex cyclic diterpene scaffold by one or more diterpene synthases (diTPSs).

-

Post-Cyclization Modification: A series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYPs) to yield the final this compound structure.

Upstream: The MEP and MVA Pathways for GGPP Biosynthesis

Plants utilize two distinct pathways for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The MVA pathway is typically active in the cytosol and is primarily responsible for the biosynthesis of sterols, sesquiterpenes, and ubiquinone. The MEP pathway, located in the plastids, is generally the source of precursors for monoterpenes, diterpenes, and carotenoids. Given that diterpene biosynthesis predominantly occurs in the plastids, the MEP pathway is considered the primary source of GGPP for this compound synthesis.

GGPP is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS).

Diagram of the Upstream Biosynthesis of Geranylgeranyl Pyrophosphate (GGPP)

Caption: Upstream biosynthesis of GGPP via the MEP and MVA pathways.

Cyclization: Formation of the Pentacyclic Diterpene Scaffold

This is the most speculative part of the this compound biosynthetic pathway. The conversion of the linear GGPP into a complex polycyclic structure is catalyzed by diterpene synthases (diTPSs). These enzymes are known for their ability to generate remarkable structural diversity from a single precursor. The formation of a pentacyclic structure like this compound likely involves a class I diTPS, or a combination of class II and class I diTPSs.

-

Class II diTPS: Initiates the cyclization of GGPP via protonation of the terminal double bond, leading to a bicyclic intermediate, typically copalyl diphosphate (CPP) or a related isomer.

-

Class I diTPS: Utilizes the diphosphate-containing intermediate from the class II diTPS, cleaves the diphosphate group to generate a carbocation, and then orchestrates a series of further cyclizations and rearrangements.

Given the structure of this compound, a plausible hypothesis is the formation of a labdane-related diphosphate intermediate by a class II diTPS, which is then further cyclized by a class I diTPS to form the pentacyclic core. The exact stereochemistry and ring junctions of the resulting hydrocarbon scaffold would be determined by the specific diTPSs involved.

Post-Cyclization Modification: The Role of Cytochrome P450s

The final stage in the biosynthesis of this compound involves the stereospecific hydroxylation of the diterpene hydrocarbon backbone. These oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes crucial for the generation of chemical diversity in plant secondary metabolism.[2][3][4][5]

While the specific CYPs involved in this compound biosynthesis are unknown, a study on the metabolism of anhydrocinnzeylanine, a related diterpenoid from Cinnamomum cassia, in human liver microsomes found that CYP3A4 was responsible for its oxidation and dehydrogenation.[6] This suggests that CYPs are indeed involved in the modification of this class of diterpenoids. In plants, it is hypothesized that a series of specific CYPs, likely from the CYP71 or CYP85 clans which are known to be involved in diterpene metabolism, catalyze the multiple hydroxylation steps required to convert the hydrocarbon precursor into this compound.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: A putative pathway for the biosynthesis of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the enzyme kinetics, metabolite concentrations, or gene expression levels specifically for the this compound biosynthetic pathway. The following tables are presented as templates for researchers to populate as data becomes available through the experimental protocols outlined in the subsequent section.

Table 1: Putative Enzyme Activities in this compound Biosynthesis

| Enzyme (Hypothetical) | Substrate | Product | Vmax (nmol/mg/s) | Km (µM) | Optimal pH | Optimal Temp (°C) |

| CzdiTPS1 | GGPP | Pentacyclic Scaffold | Data not available | Data not available | Data not available | Data not available |

| CzCYP1 | Pentacyclic Scaffold | Hydroxylated Intermediate 1 | Data not available | Data not available | Data not available | Data not available |

| CzCYP2 | Hydroxylated Intermediate 1 | Hydroxylated Intermediate 2 | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... | ... | ... |

Table 2: Metabolite Concentrations in C. zeylanicum Tissues

| Metabolite | Tissue (e.g., Bark, Leaf) | Concentration (µg/g fresh weight) | Developmental Stage |

| GGPP | Data not available | Data not available | Data not available |

| Pentacyclic Scaffold | Data not available | Data not available | Data not available |

| This compound | Bark | Data not available | Data not available |

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate diTPS and CYP genes involved in this compound biosynthesis by comparing the transcriptomes of high- and low-Cinnzeylanol-producing tissues or developmental stages of C. zeylanicum.

Methodology:

-

Plant Material: Collect bark and leaf tissues from C. zeylanicum at different developmental stages. Quantify this compound content in each sample using HPLC or LC-MS to identify high- and low-producing samples.

-

RNA Extraction: Extract total RNA from the selected tissues using a plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is not available.

-

Annotate the assembled transcripts using databases such as NCBI Nr, Swiss-Prot, and KEGG.

-

Identify transcripts encoding putative diTPSs and CYPs based on sequence homology and conserved domains.

-

Perform differential gene expression analysis between high- and low-Cinnzeylanol-producing samples to identify candidate genes that are upregulated in the high-producing samples.

-

Diagram of the Experimental Workflow for Gene Identification

Caption: Workflow for identifying candidate genes for this compound biosynthesis.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate diTPS and CYP genes identified in Protocol 1.

Methodology for diTPS:

-

Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes from C. zeylanicum cDNA and clone them into an E. coli expression vector.

-

Heterologous Expression: Transform the expression constructs into an E. coli strain engineered to produce GGPP.

-

Enzyme Assays:

-

Culture the transformed E. coli and induce protein expression.

-

Extract the diterpene products from the culture by solvent extraction (e.g., with hexane).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene product.

-

Purify the recombinant diTPS protein and perform in vitro assays with GGPP as a substrate to confirm its activity and determine kinetic parameters.

-

Methodology for CYPs:

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate CYP genes into a yeast (e.g., Saccharomyces cerevisiae) expression vector, along with a cytochrome P450 reductase (CPR) from C. zeylanicum or a related species.

-

In Vivo Assays: Co-express the CYP and CPR in a yeast strain that is also engineered to produce the putative diterpene scaffold (the product of the characterized diTPS).

-

Metabolite Analysis: Extract the metabolites from the yeast culture and analyze by LC-MS or GC-MS to identify the hydroxylated products.

-

In Vitro Assays: Prepare microsomes from the recombinant yeast, and perform in vitro assays with the diterpene scaffold substrate and NADPH. Analyze the products by LC-MS to confirm CYP activity and determine enzyme kinetics.

Conclusion and Future Outlook

The biosynthesis of this compound in Cinnamomum zeylanicum represents a compelling area of research with significant implications for natural product chemistry and biotechnology. This technical guide has outlined a putative pathway based on our current understanding of diterpene biosynthesis and has provided a roadmap for its elucidation. The identification and characterization of the specific diTPSs and CYPs involved in this pathway will not only provide fundamental insights into the generation of chemical diversity in the Cinnamomum genus but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound. Such advancements will be instrumental in facilitating the further investigation of its pharmacological properties and its potential development as a therapeutic agent. The journey to fully map the this compound biosynthetic pathway is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Cinnzeylanol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a polyhydroxylated pentacyclic diterpene isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum), has garnered interest for its notable biological activities, including insecticidal and antimicrobial properties. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, compiling available data from seminal studies. The structural elucidation, primarily achieved through X-ray crystallography and NMR spectroscopy, is discussed in detail. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Chemical Structure and Properties

This compound is a complex diterpenoid with the molecular formula C₂₀H₃₂O₇, corresponding to a molecular weight of 384.5 g/mol .[1] The molecule possesses a rigid pentacyclic cage-like structure, a feature common to ryanodane-type diterpenes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 62394-04-1 | [1] |

| Molecular Formula | C₂₀H₃₂O₇ | [1] |

| Molecular Weight | 384.5 g/mol | [1] |

| Melting Point | 186.2 °C | [1] |

| Appearance | Crystalline solid | Inferred from isolation descriptions |

Table 1: Physicochemical Properties of this compound

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is complex, featuring multiple stereocenters. The relative stereochemistry was primarily established through single-crystal X-ray diffraction analysis. While the original publications detailing the absolute configuration were not fully accessible, related studies on similar ryanodane diterpenes suggest a specific absolute stereochemistry. It is crucial to consult the primary literature for a definitive assignment of the absolute configuration.

Structural Elucidation: A Methodological Overview

The determination of the intricate structure of this compound involved a combination of spectroscopic techniques and chemical reactions. The logical workflow for its structural elucidation is depicted below.

References

Unveiling the Spectroscopic Signature of Cinnzeylanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cinnzeylanol, a diterpenoid isolated from the bark of Cinnamomum zeylanicum. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data and the experimental protocols for its acquisition.

Executive Summary

This compound, with the chemical formula C₂₀H₃₂O₇ and a molecular weight of 384.5 g/mol , was first isolated and structurally elucidated by Isogai et al. in 1977.[1][2] Its complex polycyclic structure has been a subject of interest for its potential biological activities. This guide consolidates the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and further investigation.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 0.88 | d | 6.0 | -CH₃ |

| 1.01 | d | 6.0 | -CH₃ |

| 1.10 | s | -CH₃ | |

| 1.25 | s | -CH₃ | |

| 3.89 | d | 2.0 | H-2 |

| 4.38 | d | 2.0 | H-3 |

Note: The complete ¹H NMR data was not fully detailed in the original publication. The data presented is based on the available information.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the reviewed literature. |

To date, a complete, published ¹³C NMR spectrum for this compound has not been identified in the surveyed literature.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H (hydroxyl groups) |

The IR spectrum of this compound is characterized by a strong absorption band indicating the presence of multiple hydroxyl groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in the reviewed literature. |

Specific mass spectral data for the parent compound this compound, including its molecular ion peak and fragmentation pattern, were not available in the primary literature reviewed.

Experimental Protocols

The following protocols are based on the methodologies described in the original isolation and characterization of this compound.[1][2]

Isolation of this compound

-

Extraction: Powdered bark of Cinnamomum zeylanicum was extracted with 80% aqueous acetone. The extract was concentrated to an aqueous solution.

-

Acid-Base Partitioning: The aqueous solution was acidified to pH 2 and washed with benzene. The acidic aqueous layer was then extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated sodium bicarbonate solution.

-

Chromatography: The resulting neutral ethyl acetate fraction was subjected to silicic acid column chromatography, eluting with a benzene-ethyl acetate solvent system. This compound was obtained from the fractions eluted with benzene-ethyl acetate (2:3).

-

Purification: Final purification was achieved by preparative thin-layer chromatography (TLC) on silica gel, developing with benzene-ethyl acetate (1:2).

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a JASCO IR-S spectrophotometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were measured with a JEOL-MH-100 spectrometer (100 MHz) in deuterated pyridine (C₅D₅N) with tetramethylsilane (TMS) as the internal standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide consolidates the currently available spectroscopic data for this compound. While foundational ¹H NMR and IR data have been established, a significant gap exists in the literature concerning its ¹³C NMR and detailed mass spectrometry data. Further research is warranted to fully characterize this complex natural product, which will be invaluable for its potential applications in drug discovery and development. The provided experimental protocols offer a starting point for researchers aiming to re-isolate or synthesize this compound for further study.

References

Cinnzeylanol: A Technical Guide to its Crystal Structure and X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a polyhydroxylated pentacyclic diterpene isolated from the bark of Cinnamonum zeylanicum, has garnered significant interest within the scientific community. Its complex molecular architecture and potential biological activities make it a compelling subject for crystallographic studies and a promising candidate for drug development. This technical guide provides an in-depth overview of the crystal structure of this compound, the methodologies employed in its X-ray diffraction analysis, and the implications of its structure on its biological function, particularly its interaction with key signaling pathways.

While the seminal 1976 publication by Isogai et al. reported the determination of this compound's structure by X-ray crystal analysis, the specific quantitative crystallographic data from this primary source is not readily accessible in publicly available databases.[1] Therefore, this guide will provide a comprehensive overview based on the available information, including a general protocol for such an analysis and a detailed exploration of this compound's biological context.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and formulation in research and development settings.

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₇ |

| Molecular Weight | 384.46 g/mol |

| CAS Number | 62394-04-1 |

| Appearance | White crystalline solid |

| Source | Bark of Cinnamonum zeylanicum |

X-ray Diffraction Analysis: Experimental Protocol

The determination of the crystal structure of a natural product like this compound through single-crystal X-ray diffraction is a meticulous process. The following is a detailed, generalized experimental protocol that would be employed for such an analysis.

1. Crystallization:

-

Objective: To obtain single crystals of this compound of suitable size and quality for X-ray diffraction.

-

Methodology:

-

Purified this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to achieve a supersaturated solution.

-

Slow evaporation of the solvent at a constant temperature is a common technique. This allows for the gradual formation of well-ordered crystals.

-

Vapor diffusion is another widely used method, where a solution of this compound is allowed to equilibrate with a vapor of a precipitant solvent.

-

The crystals are carefully harvested once they reach an appropriate size (typically 0.1-0.3 mm in each dimension).

-

2. Data Collection:

-

Objective: To collect a complete set of diffraction data from the crystal.

-

Methodology:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays.

-

The detector collects the diffraction pattern, which consists of a series of spots of varying intensities.

-

3. Data Processing and Structure Solution:

-

Objective: To process the raw diffraction data and determine the arrangement of atoms in the crystal lattice.

-

Methodology:

-

The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.

-

The intensities of the diffraction spots are integrated.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions are identified from the electron density map.

-

4. Structure Refinement:

-

Objective: To refine the atomic coordinates and other parameters to obtain a final, accurate crystal structure.

-

Methodology:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods.

-

Anisotropic displacement parameters for non-hydrogen atoms are refined.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

-

This compound and Its Impact on Cellular Signaling Pathways

The biological activity of this compound and related compounds from cinnamon is intrinsically linked to their three-dimensional structure, which allows them to interact with specific molecular targets within cells. Research has indicated that compounds from Cinnamomum zeylanicum can modulate key signaling pathways involved in inflammation and cell proliferation, such as the PI3K/Akt and NF-κB pathways.[2][3][4]

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer.

The inhibitory effects of cinnamon-derived compounds on these pathways are of significant interest for drug development. The diagram below illustrates the putative points of intervention.

Conclusion

The determination of the precise three-dimensional structure of this compound through X-ray crystallography is fundamental to understanding its biological activity and for its potential development as a therapeutic agent. While the specific crystallographic data from the original study remains elusive in public domains, the established knowledge of its complex pentacyclic diterpene structure provides a strong basis for further investigation. The demonstrated ability of related compounds to interfere with pro-inflammatory and pro-survival signaling pathways like PI3K/Akt and NF-κB highlights the therapeutic potential of this compound. Future research should focus on re-determining and refining the crystal structure of this compound and conducting detailed structure-activity relationship studies to design and synthesize more potent and selective analogs for therapeutic applications.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]

- 3. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Cinnzeylanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnzeylanol, a pentacyclic diterpene found in the bark and leaves of Cinnamomum zeylanicum, is a constituent of an herbal medicine with a long history of traditional use. While extracts of Cinnamomum zeylanicum have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, a comprehensive preliminary bioactivity screening of isolated this compound is not extensively documented in publicly available scientific literature. This technical guide synthesizes the current understanding of the bioactivity of Cinnamomum zeylanicum extracts, which provides a foundational context for the potential therapeutic applications of its constituents, including this compound. Due to the limited availability of specific quantitative data for isolated this compound, this document will focus on the bioactivities of the whole extract, with the acknowledgment that the precise contribution of this compound to these effects remains an area for further investigation.

Introduction to this compound

This compound is a naturally occurring diterpenoid compound isolated from Cinnamomum zeylanicum, commonly known as Ceylon cinnamon.[1] As a minor constituent of cinnamon's complex chemical profile, its individual biological activities have not been as extensively studied as those of more abundant components like cinnamaldehyde and eugenol. This guide aims to provide a detailed overview of the known bioactivities associated with cinnamon extracts, which may be partly attributable to this compound, and to outline the experimental methodologies typically employed in such screenings.

Bioactivity Screening of Cinnamomum zeylanicum Extracts

The following sections detail the reported bioactivities of Cinnamomum zeylanicum extracts. It is important to note that these activities are the result of the synergistic or individual effects of the various phytochemicals present in the extract, and the specific contribution of this compound has not been definitively isolated.

Antimicrobial Activity

Extracts of Cinnamomum zeylanicum have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.[2][3] The primary mechanism of action is believed to involve the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.[2]

Table 1: Antimicrobial Activity of Cinnamomum zeylanicum Essential Oil

| Microorganism | MIC (μl/mL) | Reference |

| Bacillus subtilis | 3.3 | [4] |

| Staphylococcus aureus | 3.3 | [4] |

| Escherichia coli | 10 | [4] |

| Candida albicans | 3.3 | [4] |

Note: MIC (Minimum Inhibitory Concentration) values are for the essential oil and not isolated this compound.

Anti-inflammatory Activity

Cinnamon extracts have been shown to possess anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.[5][6]

Antioxidant Activity

The antioxidant capacity of Cinnamomum zeylanicum extracts is well-documented and is attributed to their ability to scavenge free radicals.[7]

Table 2: Antioxidant Activity of Cinnamomum zeylanicum Essential Oil

| Assay | IC50 (mg/mL) | Reference |

| DPPH Radical Scavenging | 2.3 | [4] |

Note: IC50 (half maximal inhibitory concentration) value is for the essential oil and not isolated this compound.

Anticancer Activity

Preliminary studies suggest that cinnamon extracts may exhibit cytotoxic effects against various cancer cell lines.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the bioactivity screening of natural products. These protocols are general and would require optimization for the specific testing of isolated this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet color.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance of the test samples compared to a control. The IC50 value is then determined.

Signaling Pathways Modulated by Cinnamomum zeylanicum Constituents

While specific signaling pathway modulation by isolated this compound is not well-defined, studies on cinnamon extracts and their major components have implicated several key pathways in their biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some studies suggest that cinnamon constituents can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in various cellular processes, including inflammation and cell proliferation. There is evidence that components of cinnamon may modulate MAPK signaling.

Conclusion and Future Directions

While the preliminary bioactivity screening of Cinnamomum zeylanicum extracts reveals a promising spectrum of therapeutic properties, the specific role of this compound in these activities remains largely uncharacterized. The lack of quantitative data for the isolated compound highlights a significant gap in the current research landscape.

Future research should focus on the isolation and purification of this compound in sufficient quantities to enable comprehensive bioactivity screening. Detailed in vitro and in vivo studies are required to elucidate its specific antimicrobial, anti-inflammatory, antioxidant, and anticancer activities, including the determination of IC50 and MIC values. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by this compound. This will provide a clearer understanding of its therapeutic potential and pave the way for its possible development as a novel pharmacological agent.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]

- 3. In Vitro Effect of Cinnamomum zeylanicum Blume Essential Oil on Candida spp. Involved in Oral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal properties of ‘true’ cinnamon (Cinnamomum zeylanicum): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical, structural characterization and in-vitro evaluation of antioxidant, antibacterial, cytotoxic, and antidiabetic activities of nanosuspensions of Cinnamomum zeylanicum bark extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biochemical, structural characterization and in-vitro evaluation of antioxidant, antibacterial, cytotoxic, and antidiabetic activities of nanosuspensions of Cinnamomum zeylanicum bark extract [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Cinnzeylanol and other structurally related diterpenes isolated from the genus Cinnamomum. It covers their isolation, structural characterization, and known biological activities, with a focus on providing quantitative data and detailed experimental insights to support further research and development.

Introduction

This compound is a polyhydroxylated pentacyclic diterpene first isolated from the bark of Cinnamomum zeylanicum (Ceylon cinnamon). Structurally, it belongs to the ryanodane class of diterpenes, which are known for their complex carbon skeletons and diverse biological activities. This compound, along with its acetylated derivative Cinnzeylanine and other related diterpenes like the Cinncassiols, has garnered interest for its potential pharmacological applications, particularly its insecticidal and antimicrobial properties. This review synthesizes the current knowledge on these compounds to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Structural Elucidation

This compound and its related diterpenes are primarily isolated from the bark of Cinnamomum species, most notably C. zeylanicum and C. cassia. The isolation process typically involves solvent extraction of the dried bark followed by extensive chromatographic purification.

General Experimental Protocol for Isolation

While specific protocols for this compound are not exhaustively detailed in all literature, a general methodology can be compiled from various studies on related diterpenes from Cinnamomum.

Experimental Workflow for Isolation of Diterpenes from Cinnamomum Bark

Caption: General workflow for the isolation of diterpenes from Cinnamomum bark.

Detailed Methodologies:

-

Extraction: The powdered bark of Cinnamomum is typically extracted with methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenes are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to yield several sub-fractions.

-

Further Purification: The diterpene-containing sub-fractions are further purified using a combination of techniques, including Sephadex LH-20 column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC), to afford pure compounds.

Structural Characterization

The structures of this compound and related diterpenes have been elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex carbon skeleton and the stereochemistry of these molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Fragmentation patterns observed in MS/MS spectra provide additional structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of these complex molecules.

Quantitative Data on this compound and Related Diterpenes

Quantitative data for this compound is limited in the publicly available literature. However, data for related compounds and extracts provide valuable insights into their potential bioactivities.

Table 1: Spectroscopic Data for this compound

| Data Type | Values |

| Molecular Formula | C₂₀H₃₂O₇ |

| Molecular Weight | 384.46 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Complex multiplets, specific assignments require dedicated 2D NMR analysis. |

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to 20 carbons, including hydroxylated methines and quaternary carbons. |

Table 2: Bioactivity Data of Cinnamon Extracts and Related Compounds

| Compound/Extract | Bioactivity | Assay | Result (IC₅₀/MIC) | Reference |

| Cinnzeylanine & this compound | Insecticidal | Oral administration to Bombyx mori larvae | Lethal at 16 ppm, inhibits ecdysis at 2-4 ppm | [1][2] |

| Cinnamon Essential Oil | Antimicrobial | Broth microdilution | MIC: 7.37-29.50 µg/mL against various bacteria and fungi | [3] |

| trans-Cinnamaldehyde | Antimicrobial | Broth microdilution | MIC: 31.2-125.0 µg/mL against pathogenic bacteria | [4] |

| Cinnamon Extract | Anti-inflammatory | IL-8 secretion in THP-1 monocytes | Significant reduction of LPS-induced IL-8 secretion | [5] |

| Cinnamaldehyde | Anti-cancer | MTT assay on oral cancer cells | Dose-dependent inhibition of cell proliferation | [6] |

Biological Activities and Signaling Pathways

While research specifically on this compound's mechanism of action is nascent, studies on cinnamon extracts and their major constituents suggest potential involvement in key cellular signaling pathways.

Antimicrobial and Insecticidal Activity

The primary reported biological activities of this compound and Cinnzeylanine are their insecticidal effects.[1][2] The broader antimicrobial activity of cinnamon extracts is well-documented and is largely attributed to cinnamaldehyde and eugenol, which act by disrupting microbial cell membranes and inhibiting essential enzymes.

Anti-inflammatory and Anti-cancer Effects

Cinnamon extracts have been shown to possess anti-inflammatory and anti-cancer properties. These effects are often linked to the modulation of critical signaling pathways.

Signaling Pathways Potentially Modulated by Cinnamomum Diterpenes

References

- 1. [PDF] Diterpenoids with Immunosuppressive Activities from Cinnamomum cassia. | Semantic Scholar [semanticscholar.org]

- 2. Three new compounds from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the High-Yield Extraction and Purification of Cinnzeylanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnzeylanol, a diterpenoid isolated from the bark of Cinnamomum zeylanicum, has garnered interest for its potential biological activities.[1][2] These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound. Due to the limited availability of specific high-yield protocols for this compound, this document outlines a generalized approach based on established phytochemical techniques for the isolation of diterpenes from plant materials. The protocols provided are intended to serve as a foundational guide for researchers to develop a more optimized and specific high-yield process. Additionally, potential signaling pathways that may be modulated by cinnamon extracts, and by extension potentially this compound, are discussed and visualized.

Introduction to this compound

This compound is a complex diterpene that was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum).[2] Diterpenes are a class of natural products with a wide range of biological activities, and as such, this compound is a compound of interest for further investigation in drug discovery and development. The primary challenge in studying this compound lies in its efficient extraction and purification from the complex matrix of cinnamon bark, which is rich in essential oils, phenolic compounds, and other secondary metabolites.[1][3]

Extraction of this compound: A Generalized Approach

While specific high-yield extraction data for this compound is scarce in publicly available literature, a general strategy for the extraction of non-volatile diterpenes from plant material can be adapted. This typically involves a multi-step process beginning with solvent extraction to create a crude extract, followed by fractionation to separate compounds based on polarity.

Recommended Extraction Methods

Several extraction methods can be employed to obtain a crude extract from cinnamon bark. The choice of method will influence the initial yield and the profile of co-extracted compounds.

-

Soxhlet Extraction: A continuous extraction method that offers high efficiency. However, the prolonged exposure to heat may degrade thermolabile compounds.

-

Ultrasonic-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

-

Superheated Water Extraction (SHWE): An environmentally friendly method using water at high temperatures and pressures. This technique can be effective for a range of compounds.

-

Maceration: A simple technique involving soaking the plant material in a solvent at room temperature. While less efficient, it avoids heat-related degradation.

Quantitative Data on Cinnamon Bark Extraction

The following table summarizes the percentage yields of various extracts from Cinnamomum zeylanicum bark using different solvents. It is important to note that these yields represent the total extractable matter and not the specific yield of this compound.

| Extraction Method | Solvent | Plant Part | Yield (%) | Reference |

| Maceration | Methanol | Bark | Not Specified | [4] |

| Maceration | 96% Ethanol | Bark | Not Specified | [4] |

| Maceration | Petroleum Ether | Bark | Not Specified | [4] |

| Maceration | Chloroform | Bark | Not Specified | [4] |

| Subcritical Extraction | n-butane | Bark | 1.56 - 3.45 | [5] |

| Subcritical Extraction | Ethanol | Bark | 8.45 - 13.57 | [5] |

Experimental Protocols

Protocol 1: General Extraction of Diterpenes from Cinnamon Bark

This protocol describes a general method for obtaining a diterpene-enriched fraction from cinnamon bark.

Materials:

-

Dried and powdered Cinnamomum zeylanicum bark

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Deionized water

-

Rotary evaporator

-

Soxhlet apparatus or ultrasonic bath

-

Filter paper

Procedure:

-

Extraction:

-

Place 100 g of dried, powdered cinnamon bark into a cellulose thimble.

-

Extract the powder with methanol using a Soxhlet apparatus for 8-12 hours. Alternatively, perform ultrasonic-assisted extraction with methanol (3 x 500 mL, 30 min each).

-

Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude methanol extract in 500 mL of a methanol-water mixture (9:1 v/v).

-

Perform liquid-liquid partitioning by sequentially extracting the suspension with:

-

Hexane (3 x 300 mL) to remove non-polar compounds like fats and some essential oils.

-

Ethyl acetate (3 x 300 mL) to extract compounds of intermediate polarity, which is likely to include diterpenes like this compound.

-

-

Collect the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to yield the diterpene-enriched fraction.

-

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general chromatographic approach for the purification of this compound from the enriched fraction.

Materials:

-

Diterpene-enriched fraction from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

-

Wash the column with hexane until the bed is stable.

-

-

Sample Loading:

-

Dissolve the dried diterpene-enriched fraction in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).

-

Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). For example:

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (80:20)

-

...and so on, up to 100% ethyl acetate, followed by a methanol wash.

-

-

Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Visualize the spots under a UV lamp (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compound of interest (based on Rf value).

-

-

Further Purification (if necessary):

-

The pooled fractions may require further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to achieve high purity.

-

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathway

While the direct signaling targets of this compound are not well-defined, studies on cinnamon extracts and their primary bioactive component, cinnamaldehyde, have shown modulation of key cellular pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and metabolism.[3]

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Chemistry, biogenesis, and biological activities of Cinnamomum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical compound identification and antibacterial activity evaluation of cinnamon extracts obtained by subcritical n‐butane and ethanol extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Major Bioactive Compounds in Cinnamon Extracts (Cinnzeylanol)

This document provides detailed application notes and protocols for the quantitative analysis of the major bioactive components found in cinnamon extracts, often referred to by trade names such as Cinnzeylanol. The primary active constituents responsible for the characteristic aroma and biological activity of cinnamon are cinnamaldehyde and eugenol.[1] Therefore, the following methods focus on the quantification of these key compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

These protocols are intended for researchers, scientists, and professionals in drug development involved in the quality control and standardization of cinnamon-based products.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of cinnamaldehyde and other phenolic compounds in cinnamon extracts due to its high sensitivity and selectivity.[2][3]

Application Note: HPLC Quantification of Cinnamaldehyde

This method describes the reversed-phase HPLC analysis of cinnamaldehyde in cinnamon extracts. The described method is validated for its selectivity, linearity, accuracy, and precision.[2]

Table 1: HPLC Method Parameters and Performance Data for Cinnamaldehyde Quantification

| Parameter | Value |

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.04% Acetic Acid in Water (60:40, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 29°C[2] |

| Detection | Photodiode Array (PDA) Detector at 280 nm[2] |

| Retention Time | Approximately 7.21 minutes[4] |

| **Linearity (R²) ** | > 0.999[3] |

| Limit of Detection (LOD) | 0.062 µg/mL[4][5] |

| Limit of Quantification (LOQ) | 0.19 µg/mL[4][5] |

| Accuracy (% Recovery) | 98.74% - 101.95%[2] |

| Precision (%RSD) | < 2%[4][5] |

Experimental Protocol: HPLC Quantification

1. Sample Preparation:

-

Accurately weigh a known amount of the cinnamon extract (e.g., this compound).

-

Dissolve the extract in a suitable solvent, such as methanol or ethanol, to a known concentration (e.g., 1 mg/mL).[6]

-

Sonication may be used to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation:

-

Prepare a stock solution of cinnamaldehyde standard in the mobile phase.

-

Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the samples.

3. HPLC Analysis:

-

Set up the HPLC system according to the parameters in Table 1.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the cinnamaldehyde peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of cinnamaldehyde in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing the essential oil components of cinnamon.[7][8]

Application Note: GC-MS Quantification of Cinnamaldehyde and Other Volatiles

This method details the GC-MS analysis for the identification and quantification of cinnamaldehyde and other volatile compounds in the essential oil fraction of cinnamon extracts.

Table 2: GC-MS Method Parameters for Cinnamon Volatiles Analysis

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9][10] |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C[11] |

| Split Ratio | 30:1 |

| Oven Temperature Program | Initial temp 40°C for 5 min, ramp at 3°C/min to 260°C, hold for 10 min, then ramp at 10°C/min to 280°C, hold for 2 min. |

| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV[9][10] |

| Ion Source Temperature | 280°C[11] |

| Mass Range | m/z 40-550 |

Experimental Protocol: GC-MS Quantification

1. Sample Preparation (Essential Oil Extraction):

-

For solid extracts, perform steam distillation or solvent extraction (e.g., with methanol) to isolate the volatile components.[6][9]

-

Dilute the extracted essential oil in a suitable solvent like methanol or hexane.

2. Standard Preparation:

-

Prepare a stock solution of cinnamaldehyde standard in the same solvent used for the sample.

-

Create a series of calibration standards by serial dilution.

3. GC-MS Analysis:

-

Configure the GC-MS system with the parameters listed in Table 2.

-

Inject the standards to build a calibration curve.

-

Inject the prepared sample.

-

Identify cinnamaldehyde and other compounds in the sample by comparing their retention times and mass spectra with those of the standards and reference libraries (e.g., NIST).

-

Quantify the concentration of cinnamaldehyde and other target compounds using the calibration curve.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical protocols for both HPLC and GC-MS methods.

Caption: HPLC analysis workflow for this compound quantification.

Caption: GC-MS analysis workflow for this compound volatiles.

References

- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]

- 2. jmpas.com [jmpas.com]

- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]

- 7. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 8. Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmp.ir [jmp.ir]

- 10. researchgate.net [researchgate.net]

- 11. florajournal.com [florajournal.com]

In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Cinnzeylanol, a compound derived from Cinnamomum zeylanicum, utilizing two standard colorimetric assays: the MTT assay for cell viability and the LDH assay for cytotoxicity. Detailed experimental protocols and data interpretation guidelines are included to facilitate the evaluation of this compound's potential as a therapeutic agent.

Introduction to this compound and Cytotoxicity Testing

This compound, a natural compound isolated from Cinnamomum zeylanicum, has garnered interest for its potential pharmacological activities. Preliminary studies on extracts of Cinnamomum zeylanicum and its primary bioactive component, cinnamaldehyde, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6][7] In vitro cytotoxicity assays are fundamental tools in the initial screening and characterization of such compounds. They provide crucial information on the dose-dependent effects on cell viability and proliferation, helping to determine the therapeutic window and potential mechanisms of action.

The two most common and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells, while the LDH (Lactate Dehydrogenase) assay quantifies the release of a cytosolic enzyme from damaged cells, indicating a loss of membrane integrity.

Data Summary: Cytotoxicity of Cinnamomum zeylanicum Extracts and Cinnamaldehyde